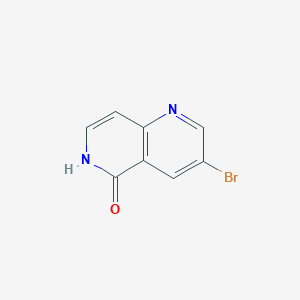

3-Bromo-1,6-naphthyridin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLVZFMKYFFBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624055 | |

| Record name | 3-Bromo-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260665-60-8 | |

| Record name | 3-Bromo-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-1,6-naphthyridin-5(6H)-one: An In-Depth Technical Guide

CAS Number: 1260665-60-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic organic compound with the chemical formula C₈H₅BrN₂O. While its specific biological activities and mechanisms of action are not extensively documented in publicly available scientific literature, its structural motif, the naphthyridinone core, is a recognized privileged scaffold in medicinal chemistry. This guide provides a summary of the available information on this compound and places it within the broader context of naphthyridinone derivatives, which have shown promise in various therapeutic areas. Due to the limited specific data on this compound, this document will also draw on information regarding the synthesis and biological evaluation of structurally related molecules to provide a potential framework for future research.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1260665-60-8 | [1] |

| Molecular Formula | C₈H₅BrN₂O | [2] |

| Molecular Weight | 225.04 g/mol | [2] |

| Appearance | Solid (presumed) | General knowledge |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Table 1: Physicochemical Data of this compound

Synthesis and Chemical Reactivity

The bromine atom at the 3-position represents a key functional handle for further chemical modifications. It can potentially participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. This chemical reactivity makes this compound a valuable building block for the synthesis of compound libraries for drug discovery screening.

A potential generalized synthetic workflow for related naphthyridinone cores is depicted below.

References

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 3-Bromo-1,6-naphthyridin-5(6H)-one. This heterocyclic compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. This document consolidates available data on its chemical identity, experimental protocols for its preparation, and its known spectroscopic characteristics. While specific biological activity for this compound is not extensively documented, its role as a precursor to potent therapeutic agents is highlighted.

Molecular Structure and Chemical Identity

This compound is a bicyclic heterocyclic compound containing a fused pyridine and pyridinone ring system, with a bromine substituent on the pyridine ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1260665-60-8[1][2] |

| Molecular Formula | C₈H₅BrN₂O[2] |

| Molecular Weight | 225.04 g/mol [1][2] |

| SMILES | O=C1C2=C(N=CC(Br)=C2)C=CN1 |

| InChI Key | Information not available in search results. |

Synthesis of this compound

A safe and scalable method for the preparation of this compound has been developed, presenting an alternative to traditional methods that may involve hazardous reagents and exothermic reactions. This improved synthesis involves a dehydrative condensation reaction.[3]

Experimental Protocol: Dehydrative Condensation

A detailed experimental protocol for the synthesis of this compound via a dehydrative condensation has been reported.[3] This method is noted for its safety and scalability, making it suitable for larger-scale production. The process involves the reaction of 2-bromomalonaldehyde with a suitable amino-pyridine precursor.[3] While the full detailed step-by-step procedure from the primary literature should be consulted for laboratory application, the key transformation is outlined below.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in the public domain. The following sections compile the expected and reported data for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 8.5 - 9.0 | s | H on the carbon adjacent to the bromine |

| 7.5 - 8.0 | d | Aromatic protons on the pyridinone ring | |

| 7.0 - 7.5 | d | Aromatic protons on the pyridine ring | |

| 11.0 - 12.0 | br s | NH proton of the pyridinone ring | |

| ¹³C | ~160 | s | Carbonyl carbon (C=O) |

| 150 - 155 | s | Quaternary carbons in the aromatic rings | |

| 140 - 145 | d | Aromatic CH carbons | |

| 120 - 130 | d | Aromatic CH carbons | |

| ~115 | s | Carbon bearing the bromine atom |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorptions for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~3200 | Broad | N-H stretch (lactam) |

| ~1660 | Strong | C=O stretch (lactam) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1200 | Medium | C-N stretch |

| 700 - 600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a prominent molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Notes |

| 224/226 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 196/198 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring. |

| 145 | [M - Br]⁺ | Loss of the bromine radical. |

| 117 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide after bromine loss. |

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not available, it is recognized as a key intermediate in the synthesis of functionalized 1,6-naphthyridines that exhibit a range of biological activities.[3] Notably, this scaffold is utilized in the development of kinase inhibitors.[3]

Naphthyridine derivatives, in general, have been investigated for a wide spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[4] Certain substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, a kinase implicated in various diseases, including kidney diseases.[5]

The general workflow for utilizing this intermediate in drug discovery is depicted below.

Caption: Drug discovery workflow utilizing the title compound.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. The development of a safe and scalable synthesis has enhanced its accessibility for research and development. While direct biological data on this specific molecule is limited, its utility as a scaffold for potent kinase inhibitors and other therapeutic agents is well-established. Further research into the direct biological effects of this compound and the publication of its detailed spectroscopic characterization would be beneficial to the scientific community.

References

- 1. This compound - [sigmaaldrich.com]

- 2. 1260665-60-8|this compound|BLD Pharm [bldpharm.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols for the preparation of starting materials and the final product, and relevant characterization data.

Overview of the Synthetic Pathway

The most current and scalable synthesis of this compound involves a dehydrative condensation reaction between two key starting materials: 3-aminonicotinaldehyde and 2-bromomalonaldehyde. This method, reported by Carr et al., provides a safer and more efficient alternative to previous synthetic routes that involved hazardous reagents.[1]

The overall synthetic scheme can be visualized as follows:

Synthesis of Starting Materials

Synthesis of 2-Bromomalonaldehyde

2-Bromomalonaldehyde is a crucial reagent in this synthesis. It can be prepared from 1,1,3,3-tetramethoxypropane through a one-step hydrolysis and bromination process.

Experimental Protocol:

-

In a reaction flask, combine 1,1,3,3-tetramethoxypropane, water, and concentrated hydrochloric acid.

-

Stir the mixture at 25-30°C until the solution becomes clear.

-

Prepare a solution of bromine in carbon tetrachloride.

-

Cool the reaction mixture to 0°C.

-

Slowly add the bromine solution to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to proceed for 4 hours at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the solid product.

-

Filter the solid and wash with cold ethanol.

-

Dry the product to obtain 2-bromomalonaldehyde as a pale yellow solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1,1,3,3-tetramethoxypropane |

| Key Reagents | Bromine, Hydrochloric acid |

| Solvent | Water, Carbon Tetrachloride |

| Reaction Temperature | 0-30°C |

| Reaction Time | ~5 hours |

| Yield | Not explicitly stated |

| Appearance | Pale yellow solid |

Characterization Data:

-

¹H NMR (CDCl₃): δ 8.47 (br s, 2H), 4.73-4.80 (m, 1H).

Synthesis of 3-Aminonicotinaldehyde

3-Aminonicotinaldehyde can be synthesized from the readily available 3-aminopyridine. The synthesis involves the protection of the amino group, followed by ortho-lithiation and formylation, and subsequent deprotection. A more direct approach involves the Hofmann rearrangement of nicotinamide to 3-aminopyridine, which is then converted to the target aldehyde.

Experimental Protocol for 3-Aminopyridine (from Nicotinamide):

This procedure is adapted from Organic Syntheses.[2]

-

Prepare a solution of sodium hydroxide in water and cool it in an ice-salt bath.

-

Add bromine to the cold sodium hydroxide solution with stirring.

-

Once the temperature reaches 0°C, add nicotinamide all at once with vigorous stirring.

-

After 15 minutes, replace the ice bath with a water bath at 75°C and heat the solution for 45 minutes.

-

Cool the solution to room temperature and saturate with sodium chloride.

-

Extract the product with ether using a continuous extractor for 15-20 hours.

-

Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.

-

The residue, crude 3-aminopyridine, crystallizes on cooling.

-

Recrystallize the crude product from a mixture of benzene and ligroin with activated carbon and sodium hydrosulfite to yield pure 3-aminopyridine.

Quantitative Data for 3-Aminopyridine:

| Parameter | Value |

| Starting Material | Nicotinamide |

| Key Reagents | Sodium hydroxide, Bromine |

| Solvent | Water, Ether, Benzene, Ligroin |

| Yield | 61-65% |

| Melting Point | 63-64°C |

| Appearance | White crystals |

A subsequent formylation step is required to convert 3-aminopyridine to 3-aminonicotinaldehyde. Due to the lack of a detailed, robust public-domain protocol for this specific conversion, it is recommended to consult specialized synthetic chemistry literature or patents for a reliable procedure.

Synthesis of this compound

The final step in the synthesis is the dehydrative condensation of 3-aminonicotinaldehyde and 2-bromomalonaldehyde.

Experimental Protocol:

While the full detailed experimental protocol from the primary literature is not publicly available, the key parameters have been described.[1]

-

3-aminonicotinaldehyde and 2-bromomalonaldehyde are reacted in a suitable solvent system, likely a mixture of toluene and diglyme.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.

-

The reaction is heated to a temperature range of 108–130°C.

-

A Dean-Stark apparatus is used to remove water formed during the reaction, driving the equilibrium towards the product.

-

The reaction is monitored for completion (typically around 3 hours).

-

Upon completion, the product is isolated, likely through filtration and washing, to yield this compound, potentially as its p-TsOH salt.

Quantitative Data:

| Parameter | Value |

| Starting Materials | 3-Aminonicotinaldehyde, 2-Bromomalonaldehyde |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) |

| Solvents | Toluene, Diglyme |

| Reaction Temperature | 108–130°C |

| Reaction Time | 3 hours |

| Yield | 81% (as p-TsOH salt) |

Characterization Data:

Detailed characterization data such as NMR and mass spectrometry for the final product are not available in the public domain at this time. Researchers should perform full analytical characterization upon synthesis to confirm the structure and purity of this compound. The molecular weight of the free base is 225.04 g/mol .

Logical Relationships in Synthesis

The synthesis of this compound is a convergent process where two key intermediates are synthesized separately and then combined in a final condensation step.

Conclusion

This guide outlines a safe and scalable method for the synthesis of this compound. By utilizing a dehydrative condensation, this pathway avoids hazardous reagents and provides a good yield of the target compound. While detailed protocols for all steps are provided where available, further process optimization and characterization are recommended for any scale-up or cGMP production. This intermediate remains a valuable building block for the discovery and development of new therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines, as a privileged structural motif, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications in drug discovery, with a particular focus on its role as a versatile intermediate for the development of kinase inhibitors. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws parallels from closely related analogs to provide a valuable resource for researchers in the field.

Introduction

The 1,6-naphthyridine scaffold is a core component of numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The introduction of a bromine atom at the 3-position of the 1,6-naphthyridin-5(6H)-one core offers a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for drug discovery. This guide aims to provide a detailed technical overview of the chemical properties and synthetic methodologies related to this compound.

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively reported in the peer-reviewed literature. However, based on its chemical structure and data from commercial suppliers, the following information can be summarized.

| Property | Value | Source |

| CAS Number | 1260665-60-8 | [2] |

| Molecular Formula | C₈H₅BrN₂O | [2][3] |

| Molecular Weight | 225.04 g/mol | [4] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | General knowledge |

| Melting Point | Not reported |

Synthesis and Experimental Protocols

A safe and scalable synthesis of this compound has been developed, offering an alternative to traditional methods that may involve hazardous reagents and exothermic reactions.[5]

Scalable Synthesis of this compound TsOH Salt[5]

This method involves a dehydrative condensation reaction.

-

Reactants: 2-amino-5-bromonicotinaldehyde and malonic acid.

-

Reagents and Solvents: p-Toluenesulfonic acid (TsOH), toluene, and diglyme.

-

Procedure: A mixture of 2-amino-5-bromonicotinaldehyde, malonic acid, and TsOH (2 equivalents) in toluene and diglyme is heated under Dean-Stark conditions (108–130 °C) for 3 hours.

-

Yield: 81%.[5]

Synthesis of N-alkylated 3-Bromo-1,6-naphthyridin-5(6H)-ones[5]

A modular route to N6-alkylated derivatives has also been reported, which avoids the use of toxic alkyl halides.

-

Starting Material: Methyl 5-bromo-2-methylnicotinate.

-

Step 1: Enamine Formation: Reaction of methyl 5-bromo-2-methylnicotinate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in DMF at 80 °C for 2.5 hours leads to the formation of a versatile enamine intermediate.

-

Step 2: Cyclization with Amines: The crystalline enamine intermediate is then treated with a range of aliphatic amines in isopropanol (iPrOH) at 80 °C for 16–64 hours to yield the desired 3-bromo-N-alkyl-1,6-naphthyridones.

-

Yields: R¹ = H (73%), R¹ = Me (93%), R¹ = iPr (96%), R¹ = Bn (86%).[5]

-

Spectroscopic Characterization

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient naphthyridine ring system. This bromine atom is susceptible to nucleophilic aromatic substitution and can serve as a versatile handle for introducing a variety of functional groups through cross-coupling reactions.

The reactivity of bromo-substituted naphthyridines is comparable to that of bromoquinolines and bromopyridines, which are known to participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, and amino substituents, respectively, at the 3-position, enabling the synthesis of a diverse array of derivatives.[8]

Applications in Drug Discovery and Medicinal Chemistry

The 1,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[9] Derivatives of 1,6-naphthyridinone have been investigated as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.

Kinase Inhibition

While specific kinase inhibition data for this compound is not publicly available, the broader class of 1,6-naphthyridines has shown significant potential as kinase inhibitors.

-

Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines have been described as inhibitors of CDK5, a kinase implicated in various diseases, including neurodegenerative disorders and cancer.[10]

-

mTOR Inhibition: Benzo[h][5][6]naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[11][12]

-

Casein Kinase 2 (CK2) Inhibition: Naphthyridine-based compounds have been synthesized to yield potent and selective chemical probes for casein kinase 2 (CK2), a kinase involved in various cellular processes and implicated in cancer.[13]

The general workflow for identifying and characterizing kinase inhibitors is depicted below.

Caption: Kinase Inhibitor Drug Discovery Workflow.

Potential Signaling Pathway Involvement

Given the activity of related 1,6-naphthyridine derivatives as kinase inhibitors, it is plausible that this compound could serve as a scaffold for inhibitors targeting key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

Caption: Hypothesized mTOR Pathway Inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its amenability to a variety of chemical transformations, particularly at the 3-position, allows for the generation of diverse molecular libraries. While specific biological and detailed physicochemical data for this compound are currently limited in the public domain, the established role of the 1,6-naphthyridine scaffold in potent kinase inhibitors underscores the importance of this compound as a key building block for the development of novel therapeutics, particularly in the oncology space. Further research is warranted to fully elucidate the chemical and biological properties of this compound and its derivatives.

References

- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1260665-60-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound, CasNo.1260665-60-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. This compound - [sigmaaldrich.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Bromo-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Bromo-1,6-naphthyridin-5(6H)-one, a key heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. Consequently, this document provides a detailed framework to empower researchers to determine its solubility characteristics experimentally. The guide furnishes an in-depth experimental protocol based on the gold-standard shake-flask method, outlines analytical quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, and presents a structured template for the systematic recording and presentation of solubility data. Furthermore, a logical workflow for this experimental process is provided as a visualization to aid in experimental planning and execution.

Introduction

This compound belongs to the naphthyridine class of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules. The physicochemical properties of such compounds, particularly solubility, are critical determinants of their utility in drug development, influencing formulation, bioavailability, and efficacy. The presence of a bromine atom and a lactam function in the structure of this compound suggests it is a crystalline solid with potentially low aqueous solubility.

Given the current lack of published solubility data, this guide serves as a practical resource for researchers seeking to characterize this compound. The following sections provide the necessary protocols and tools to generate reliable and reproducible solubility data in various relevant solvents.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common pharmaceutical and laboratory solvents are not available in the public domain. To facilitate consistent data collection and comparison across different laboratories, the following table is provided as a template for researchers to populate with their experimentally determined values.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mM) | Method of Quantification | Observations |

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | HPLC / UV-Vis | |||

| Simulated Gastric Fluid (SGF) | 37 | 1.2 | HPLC / UV-Vis | |||

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | HPLC / UV-Vis | |||

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | HPLC / UV-Vis | |||

| Ethanol | 25 | N/A | HPLC / UV-Vis | |||

| Methanol | 25 | N/A | HPLC / UV-Vis | |||

| Dichloromethane (DCM) | 25 | N/A | HPLC / UV-Vis | |||

| Acetonitrile | 25 | N/A | HPLC / UV-Vis |

Experimental Protocols for Solubility Determination

The determination of thermodynamic (equilibrium) solubility is crucial for understanding the intrinsic solubility of a compound. The shake-flask method is the most reliable and widely accepted technique for this purpose.[1][2][3]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent.[2] The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated with the compound. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique.[1][4]

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., PBS, DMSO, Ethanol)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. An amount that ensures a visible excess of solid remains after equilibration is sufficient.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid artificially high solubility readings.

-

Sample Dilution: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.

Analytical Quantification Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

Column: A reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is commonly used for heterocyclic compounds.

-

Detection: A UV detector set to a wavelength where this compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase to generate a calibration curve. The concentration of the unknown sample is determined by comparing its peak area to this curve.

3.3.2. UV-Vis Spectroscopy

For rapid analysis, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore and is the only absorbing species in the solution at the chosen wavelength.

-

Wavelength Selection: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

-

Measurement: Measure the absorbance of the diluted, saturated solution and use the calibration curve to determine its concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct solubility data for this compound is not currently documented in accessible literature, this guide provides the necessary tools for its empirical determination. By following the detailed shake-flask protocol and employing precise analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate high-quality, reliable solubility data. The structured data table and workflow visualization are intended to promote standardized and systematic characterization of this and other novel compounds, thereby facilitating more informed decisions in the drug discovery and development pipeline.

References

Characterization of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridin-5(6H)-one is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core, featuring a bromine substituent, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the characterization of this compound, including its synthesis, physical and chemical properties, and available spectral data.

Physicochemical Properties

This compound is a solid at room temperature. While detailed experimental data on properties like melting point and solubility are not widely published in peer-reviewed literature, its fundamental properties have been determined.

| Property | Value | Source |

| CAS Number | 1260665-60-8 | Commercial Suppliers |

| Molecular Formula | C₈H₅BrN₂O | Calculated |

| Molecular Weight | 225.04 g/mol | [1][2] |

| Appearance | Solid | Commercial Suppliers |

Synthesis

A safe and scalable synthetic route to this compound (as its p-toluenesulfonic acid salt) has been recently developed, avoiding hazardous reagents and harsh reaction conditions often associated with the synthesis of similar scaffolds. The key transformation involves a dehydrative condensation reaction.

Experimental Protocol: Dehydrative Condensation for this compound p-Toluenesulfonate

This protocol is based on the method described by Carr et al. in Organic Process Research & Development (2024).

Starting Materials:

-

4-aminonicotinic acid

-

2-bromomalonaldehyde

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Diglyme

Procedure:

-

A mixture of 4-aminonicotinic acid and 2-bromomalonaldehyde is suspended in a mixture of toluene and diglyme.

-

Two equivalents of p-toluenesulfonic acid are added to the suspension.

-

The reaction mixture is heated to a temperature range of 108–130 °C.

-

Water is removed from the reaction mixture using a Dean-Stark apparatus.

-

The reaction is monitored for completion (typically around 3 hours).

-

Upon completion, the reaction mixture is cooled, and the product, this compound p-toluenesulfonate, precipitates and can be isolated by filtration.

This method has been reported to provide the product in high yield (81%).

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments are not publicly available, typical chemical shifts for the protons and carbons in the 1,6-naphthyridin-5(6H)-one core can be predicted.

¹H NMR (Expected Regions):

| Protons | Expected Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 |

| NH (amide) | 10.0 - 12.0 (broad) |

¹³C NMR (Expected Regions):

| Carbons | Expected Chemical Shift (ppm) |

| Aromatic C-Br | 110 - 125 |

| Aromatic CH | 120 - 150 |

| Quaternary Aromatic C | 140 - 160 |

| Carbonyl C=O | 160 - 170 |

Mass Spectrometry

The exact mass of this compound can be calculated and would be expected to be observed in high-resolution mass spectrometry (HRMS). The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| Ion | Calculated m/z |

| [M+H]⁺ (for ⁷⁹Br) | 224.9661 |

| [M+H]⁺ (for ⁸¹Br) | 226.9641 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. While an experimental spectrum for the target molecule is not publicly available, the spectrum for a related compound, 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, is available and can provide some insight into the expected vibrational modes of the aromatic rings.[4]

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch (amide) | 1650 - 1680 |

| C=C and C=N Stretch (aromatic) | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

Applications in Drug Development

The 1,6-naphthyridin-5(6H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The bromine atom at the 3-position serves as a key functional handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. While detailed, publicly available spectroscopic data is limited, its synthesis is well-documented, and its physicochemical properties are established. The commercial availability of this compound, along with supporting analytical data from suppliers, facilitates its use in research and development. This guide provides a foundational understanding of the characterization of this important molecule, enabling its effective application in the synthesis of new chemical entities.

References

Physical Characteristics of 3-Bromo-1,6-naphthyridin-5(6H)-one: A Technical Overview

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physical properties of chemical compounds is paramount. This guide provides a concise summary of the available data on the physical appearance of 3-Bromo-1,6-naphthyridin-5(6H)-one (CAS No. 1260665-60-8).

Summary of Physical Appearance

Based on available data from chemical suppliers, this compound is consistently described as a solid at room temperature. While the general physical state is well-established, a specific color is not uniformly reported across publicly accessible sources.

| Parameter | Description | Source |

| Physical State | Solid | [1] |

Experimental Context

The physical appearance of a synthesized chemical compound can be influenced by the synthetic route and purification methods employed. While a comprehensive review of all synthesis protocols is beyond the scope of this guide, it is a critical factor for consideration in a laboratory setting. Researchers are encouraged to document the physical characteristics of their synthesized this compound as part of their experimental records.

Logical Relationship: From Synthesis to Physical Characterization

The following diagram illustrates the logical workflow from the synthesis of a chemical compound to the determination of its physical properties.

Caption: Workflow from synthesis to physical property determination.

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-1,6-naphthyridin-5(6H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,6-naphthyridin-5(6H)-one is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the bromine atom at the 3-position, provide a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on the development of kinase inhibitors. The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of potent and selective kinase inhibitors. The bromine atom at the C3-position is amenable to functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various aryl, heteroaryl, and amino moieties, which can interact with the active site of target kinases.

Kinase Inhibition

Derivatives of the 1,6-naphthyridine scaffold have been identified as potent inhibitors of several kinases implicated in cancer and other diseases, including:

-

c-Met: A receptor tyrosine kinase involved in cell proliferation, migration, and invasion.[2][3][4]

-

PI3K/mTOR: Key components of a signaling pathway that regulates cell growth, survival, and metabolism.[5][6]

-

FGFR4: A fibroblast growth factor receptor involved in cell proliferation and differentiation, particularly in colorectal cancer.[7]

-

CDK5: A cyclin-dependent kinase with roles in neuronal development and various diseases.[8]

-

PARP-1: An enzyme involved in DNA repair, a key target in cancer therapy.[9][10]

The strategic modification of the 1,6-naphthyridinone core allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.

Synthetic Protocols

The following protocols describe the functionalization of the this compound core via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate libraries of compounds for biological screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-1,6-naphthyridin-5(6H)-ones

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture, degassed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this process three times.

-

Add the degassed 1,4-dioxane/water (4:1, 10 mL) mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 3-aryl-1,6-naphthyridin-5(6H)-one.

Experimental Workflow:

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1,6-naphthyridin-5(6H)-ones

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene or dioxane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a flame-dried Schlenk tube.

-

Add anhydrous toluene or dioxane (5 mL) and stir for 10 minutes.

-

Add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent to yield the desired 3-amino-1,6-naphthyridin-5(6H)-one.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of representative 1,6-naphthyridinone derivatives against various kinases. It is important to note that these compounds are structurally related to derivatives that can be synthesized from this compound.

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| 23a | MET | 7.1 | Cabozantinib | - |

| 9g | MET | 9.8 | Compound 2 | - |

| 8 | MET | 9.8 | - | - |

| 26c | c-Met | - | MK-2461 | - |

| 8m | PARP-1 | 0.49 | AZD5305 | - |

| 19g | FGFR4 | - | - | - |

Data is compiled from multiple sources for structurally related 1,6-naphthyridinone compounds to illustrate the potential potency of derivatives.[3][4][7][9]

Biological Assay Protocols

The following are general protocols for assessing the inhibitory activity of synthesized 1,6-naphthyridinone derivatives against target kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the ADP-Glo™ Kinase Assay and measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant target kinase (e.g., c-Met, PI3Kα)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 50mM HEPES, pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (1,6-naphthyridinone derivatives) dissolved in DMSO

-

384-well white plates

Procedure:

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 0.5 µL of the test compound at various concentrations or DMSO (vehicle control).

-

Add 4 µL of a mixture containing the target kinase and its substrate in kinase assay buffer.

-

Initiate the reaction by adding 0.5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.[11]

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Protocol 4: Cellular Assay for mTOR Inhibition (Western Blot)

This protocol assesses the ability of test compounds to inhibit mTOR signaling in a cellular context by measuring the phosphorylation of downstream targets.

Materials:

-

Cancer cell line with an active PI3K/mTOR pathway (e.g., MCF-7, PC3)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the level of the phosphorylated protein to the corresponding total protein level to determine the extent of mTOR pathway inhibition.

-

Signaling Pathways

Derivatives of this compound can be designed to target key nodes in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a primary target for inhibitors based on the 1,6-naphthyridinone scaffold.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry for the development of novel therapeutics, particularly kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the 3-position make it an attractive scaffold for generating compound libraries for high-throughput screening. The protocols and data presented herein provide a foundation for researchers to explore the potential of this privileged heterocyclic system in their drug discovery programs.

References

- 1. Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K (p110α/p85α) Protocol [worldwide.promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3K/mTOR Pathway Inhibition: Opportunities in Oncology and Rare Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.de [promega.de]

Biological Activity of 3-Bromo-1,6-naphthyridin-5(6H)-one Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridin-5(6H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. While 3-Bromo-1,6-naphthyridin-5(6H)-one itself is primarily a key intermediate in the synthesis of more complex and biologically active molecules, its derivatives have shown significant potential as potent and selective inhibitors of various protein kinases, making them attractive candidates for therapeutic development, particularly in oncology.

This document provides an overview of the biological activities of substituted 1,6-naphthyridinone derivatives, with a focus on their role as kinase inhibitors. Detailed protocols for relevant biological assays are also provided to facilitate further research and development.

Overview of Biological Activities

Derivatives of the 1,6-naphthyridinone core have been primarily investigated for their anticancer properties through the inhibition of key signaling pathways involved in tumor growth, proliferation, and metastasis. Notably, these compounds have shown potent inhibitory activity against AXL receptor tyrosine kinase, MET receptor tyrosine kinase, and the non-receptor tyrosine kinase c-Src.

AXL Kinase Inhibition

AXL kinase is a receptor tyrosine kinase that has emerged as a significant target in cancer therapy due to its role in tumor progression, metastasis, and drug resistance. A recent study highlighted a series of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors.[1][2] One of the lead compounds, 25c , demonstrated excellent AXL inhibitory activity and high selectivity over the closely related MET kinase.[1]

MET Kinase Inhibition

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell motility, invasion, and proliferation. Dysregulation of the HGF/MET signaling pathway is implicated in various cancers. Several 1,6-naphthyridinone derivatives have been developed as potent MET inhibitors.

c-Src Kinase Inhibition

c-Src is a non-receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and survival. Its overexpression and activation are common in many human cancers. 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as potent and selective inhibitors of c-Src.[3]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative 1,6-naphthyridinone derivatives against their respective kinase targets.

Table 1: AXL Kinase Inhibitory Activity of 1,6-Naphthyridinone Derivatives [1]

| Compound | AXL IC50 (nM) | MET IC50 (nM) | Selectivity (MET/AXL) |

| 25c | 1.1 | 377 | 343-fold |

Table 2: c-Src Kinase Inhibitory Activity of 7-Substituted 1,6-Naphthyridin-2(1H)-ones [3]

| Compound (Side Chain at Position 7) | c-Src IC50 (nM) | PDGFR IC50 (nM) | FGFR IC50 (nM) |

| NH(CH₂)₂NMe₂ | 10 | >3000 | 100 |

| NH(CH₂)₃NMe₂ | 20 | 2000 | 100 |

| NHPhO(CH₂)₂NMe₂ | 80 | >3000 | 300 |

Experimental Protocols

The following are generalized protocols for key biological assays used to evaluate the activity of 1,6-naphthyridinone derivatives. Researchers should refer to the specific publications for detailed experimental conditions.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.

Materials:

-

Recombinant human kinase (e.g., AXL, c-Src)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, the appropriate substrate, and the kinase assay buffer.

-

Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of cancer cell lines.

Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cells.

Materials:

-

Cancer cell line (e.g., 4T1 murine breast cancer cells for AXL inhibitors)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by 1,6-naphthyridinone derivatives and a general workflow for their biological evaluation.

Caption: AXL Signaling Pathway Inhibition.

Caption: c-Src Signaling Pathway Inhibition.

Caption: Drug Discovery Workflow.

References

- 1. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Bromo-1,6-naphthyridin-5(6H)-one as a Putative Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental evidence detailing the kinase inhibitory activity of 3-Bromo-1,6-naphthyridin-5(6H)-one is not extensively available in public literature. The following application notes and protocols are based on the established role of the 1,6-naphthyridinone scaffold as a privileged structure in the development of kinase inhibitors targeting various signaling pathways. The provided data is hypothetical and for illustrative purposes only. Researchers are advised to perform initial screening and validation to determine the specific kinase targets and inhibitory profile of this compound.

Introduction

The 1,6-naphthyridinone core is a recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Structurally related compounds to this compound have shown inhibitory activity against kinases like Cyclin-Dependent Kinase 5 (CDK5), c-Met, and the mammalian Target of Rapamycin (mTOR).[1][2][3] This suggests that this compound may also function as a kinase inhibitor, making it a compound of interest for screening and drug discovery programs.

These application notes provide a framework for investigating the potential of this compound as a kinase inhibitor, including hypothetical data presentation and detailed experimental protocols for its characterization.

Potential Signaling Pathway Involvement

Based on the known targets of the broader 1,6-naphthyridinone class of compounds, a potential signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

Data Presentation

Effective characterization of a kinase inhibitor requires quantitative assessment of its potency and selectivity. The following tables present hypothetical data for this compound to illustrate how results can be structured.

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

| Kinase Target | Assay Type | IC50 (nM) |

| mTOR | ADP-Glo™ | 85 |

| PI3Kα | ADP-Glo™ | 1,200 |

| CDK5 | ADP-Glo™ | 350 |

| c-Met | ADP-Glo™ | >10,000 |

| VEGFR2 | ADP-Glo™ | >10,000 |

Table 2: Cell-Based Assay Activity (Hypothetical Data)

| Cell Line | Assay Type | Endpoint | IC50 (nM) |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | Inhibition of Proliferation | 150 |

| U-87 MG (Glioblastoma) | Western Blot | p-Akt (Ser473) Inhibition | 250 |

| PC-3 (Prostate Cancer) | Western Blot | p-S6K (Thr389) Inhibition | 180 |

Experimental Protocols

The following are detailed protocols for the biochemical and cell-based assays that can be used to characterize the kinase inhibitory activity of this compound.

General Experimental Workflow

The overall process for evaluating a novel compound as a kinase inhibitor involves a series of steps from initial biochemical screening to validation in cellular models.

Caption: General experimental workflow for characterizing a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

This compound

-

DMSO (Dimethyl Sulfoxide)

-

Recombinant Kinase of Interest (e.g., mTOR, PI3Kα)

-

Kinase-specific substrate and cofactors

-

ATP (Adenosine Triphosphate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination. Further dilute in kinase assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 1 µL of diluted inhibitor or DMSO (for vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a mixture containing the target kinase and its substrate in kinase assay buffer.

-

Gently mix and incubate the plate at room temperature for 15 minutes.

-

-

Kinase Reaction Initiation: Add 2 µL of ATP solution in kinase assay buffer to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Detection:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Protocol 2: Western Blot for Cellular Target Inhibition

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of downstream targets in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, U-87 MG)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

While the specific kinase inhibitory profile of this compound remains to be fully elucidated, its structural similarity to known kinase inhibitors from the 1,6-naphthyridinone family makes it a compelling candidate for further investigation. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers to systematically evaluate its potential as a novel kinase inhibitor and to contribute valuable data to the field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 3-Bromo-1,6-naphthyridin-5(6H)-one via various palladium-catalyzed cross-coupling reactions. The 1,6-naphthyridin-5(6H)-one core is a significant scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 3-position is crucial for the development of novel therapeutic agents, particularly kinase inhibitors. This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, supported by tabulated data and workflow diagrams.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is widely used in drug discovery due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their derivatives.

General Reaction Scheme:

Application Notes and Protocol for Suzuki Coupling of 3-Bromo-1,6-naphthyridin-5(6H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures.[2] The 1,6-naphthyridin-5(6H)-one scaffold is a significant pharmacophore found in numerous biologically active compounds. The ability to functionalize this core at the 3-position via Suzuki coupling opens up a vast chemical space for the development of novel therapeutics.[3]

This document provides a detailed protocol for the Suzuki coupling of 3-Bromo-1,6-naphthyridin-5(6H)-one with various arylboronic acids. The protocol is based on established methodologies for similar heterocyclic systems and is designed to be a reliable starting point for optimization.[4][5]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction with an arylboronic acid in the presence of a base.

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids. The data is compiled from analogous reactions on similar naphthyridine and heterocyclic scaffolds.[6][7] Optimization may be required for specific substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DMF/i-PrOH/H₂O (2:1:1) | 100 | 12 | 82-92 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 18 | 75-85 |

| 5 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 14 | 78-88 |

| 6 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (3-5 mol%)

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene/Water, 1,4-Dioxane/Water)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water) to the reaction mixture via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1,6-naphthyridin-5(6H)-one.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for the Suzuki coupling protocol described above.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]